molecular formula C9H9NO B074170 4-Methoxybenzylisocyanide CAS No. 1197-58-6

4-Methoxybenzylisocyanide

Cat. No. B074170
CAS RN: 1197-58-6
M. Wt: 147.17 g/mol
InChI Key: WXZJSVUSIHPSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxybenzylisocyanide were not found, there are general discussions on the use of electroanalytical tools for studying reaction mechanisms and on-line reaction monitoring by mass spectrometry .

Scientific Research Applications

  • Chiral 1,3-Diamines Synthesis : Kaiser and Balbi (1999) demonstrated the use of lithiated 4-methoxybenzylisocyanide with chiral aziridines to produce N-protected 3-isocyanoamines, leading to 1,3-diamines and their derivatives. This process contributes to stereoselective synthesis in organic chemistry (Kaiser & Balbi, 1999).

  • Oligoribonucleotides Synthesis : Takaku and Kamaike (1982) used 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This research highlights its utility in the field of nucleic acid chemistry (Takaku & Kamaike, 1982).

  • Peptide Synthesis : Hibino and Nishiuchi (2012) introduced the 4-methoxybenzyloxymethyl (MBom) group for sulfhydryl protection of Cys in peptide synthesis, which effectively suppresses racemization. This is significant in the development of peptides and proteins (Hibino & Nishiuchi, 2012).

  • Amidine Protection : Bailey et al. (1999) demonstrated the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol in solution phase library synthesis. This work is relevant in the context of organic synthesis and library construction (Bailey et al., 1999).

Safety And Hazards

When handling 4-Methoxybenzylisocyanide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4-Methoxybenzylisocyanide were not found, there are discussions on future directions in related fields such as antimicrobial peptides and kinase drug discovery .

properties

IUPAC Name

1-(isocyanomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJSVUSIHPSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332313
Record name 4-Methoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzylisocyanide

CAS RN

1197-58-6
Record name 4-Methoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1197-58-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzylisocyanide
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzylisocyanide
Reactant of Route 3
Reactant of Route 3
4-Methoxybenzylisocyanide
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzylisocyanide
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzylisocyanide
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzylisocyanide

Citations

For This Compound
7
Citations
A Kaiser, M Balbi - Tetrahedron: Asymmetry, 1999 - Elsevier
… Reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines proceeds diastereoselectively to provide N-…
Number of citations: 30 www.sciencedirect.com
M Krasavin, V Parchinsky, A Shumsky, I Konstantinov… - Tetrahedron …, 2010 - Elsevier
… In a trial experiment, equimolar amounts of levulinic acid, Boc-hydrazine, and 4-methoxybenzylisocyanide in methanol were stirred at room temperature. Although the reaction was …
Number of citations: 37 www.sciencedirect.com
S Fioravanti - Tetrahedron, 2016 - Elsevier
… The same reaction was attempted starting from chiral aldimines 4a,f and 4-methoxybenzylisocyanide (PMBNC) as suitable isocyanide but unfortunately for these reactions the maximum …
Number of citations: 36 www.sciencedirect.com
S Shaaban, A Negm, AM Ashmawy, DM Ahmed… - European Journal of …, 2016 - Elsevier
Novel tetrazole-based diselenides and selenoquinones were synthesized via azido-Ugi and sequential nucleophilic substitution (S N ) strategy. Molecular docking study into …
Number of citations: 80 www.sciencedirect.com
AV Gulevich, NE Shevchenko, ES Balenkova… - Tetrahedron, 2008 - Elsevier
… The previously unknown imine of fluoral and aminoacid (l-valine 18 ) 7a was synthesized and introduced in the Ugi reaction with 4-methoxybenzylisocyanide (PMBNC). Unfortunately …
Number of citations: 67 www.sciencedirect.com
C Zarate-Hernández, U Basavanag… - Multidisciplinary Digital …, 2019 - mdpi.com
A series of imidazo [1, 2-a] pyridine-chromones were synthesized by microwave-assisted Groebke–Blackburn–Bienaymé reaction (GBBR) under eco-friendly conditions (20 mol% …
Number of citations: 3 www.mdpi.com
A Rodríguez Puentes - opendata.uni-halle.de
Macrocyclic peptides have found widespread applications across different disciplines such as medicinal chemistry, agriculture, nanoscience and material sciences. Conventional …
Number of citations: 2 opendata.uni-halle.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.